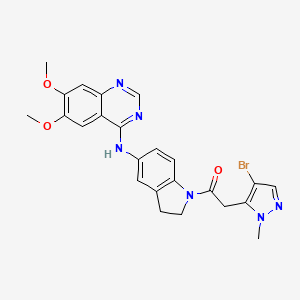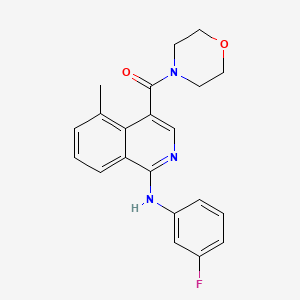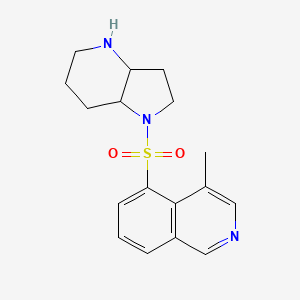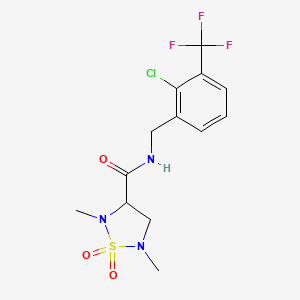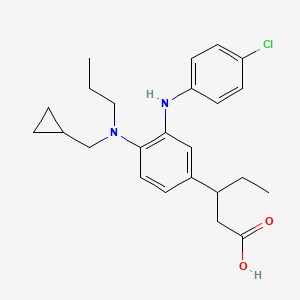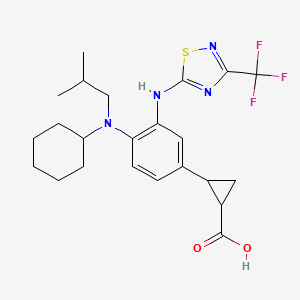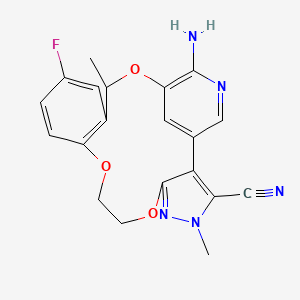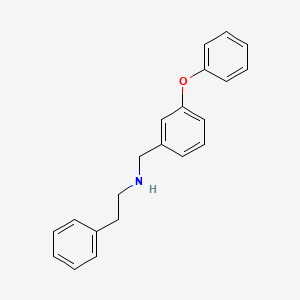
N-(3-phenoxybenzyl)-2-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monoamine derivative 2 is a compound that belongs to the class of monoamine derivatives. Monoamines are neurotransmitters and neuromodulators that contain one amino group connected to an aromatic ring by a two-carbon chain. Examples of monoamines include dopamine, norepinephrine, and serotonin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of monoamine derivative 2 typically involves the use of primary alkyl amines as aliphatic building blocks. One common method is the deaminative coupling of primary amines with electron-rich C(sp3) moieties, which can be utilized for the synthesis of alkene products via oxidative olefination . Another approach involves the use of biocatalytic deracemisation methods to obtain enantiomerically pure amines .
Industrial Production Methods
Industrial production of monoamine derivative 2 often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as coating methods, monomer polymerization, and in-situ synthesis are commonly employed .
Chemical Reactions Analysis
Types of Reactions
Monoamine derivative 2 undergoes various types of chemical reactions, including:
Oxidation: Catalyzed by monoamine oxidases, leading to the formation of aldehydes and hydrogen peroxide.
Reduction: Involves the conversion of the compound to its corresponding amine.
Substitution: Reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as monoamine oxidases, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include aldehydes, amines, and substituted derivatives of monoamine derivative 2 .
Scientific Research Applications
Monoamine derivative 2 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Plays a role in the study of neurotransmitter functions and interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological and neurodegenerative diseases
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Monoamine derivative 2 exerts its effects through the inhibition of monoamine oxidases, which catalyze the oxidative deamination of neurotransmitter amines . This inhibition leads to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are vital for brain function . The compound interacts with specific molecular targets and pathways involved in neurotransmitter regulation .
Comparison with Similar Compounds
Monoamine derivative 2 can be compared with other similar compounds such as:
2,1-Benzisoxazole derivatives: These compounds also inhibit monoamine oxidases and are used in the treatment of neuropsychiatric and neurodegenerative disorders.
Ferulic acid hydrazide derivatives: Known for their inhibitory action against monoamine oxidases and potential therapeutic applications in neurological conditions.
2-Methylbenzothiazole derivatives: Specific inhibitors of monoamine oxidase B, used in the treatment of Parkinson’s disease.
Monoamine derivative 2 is unique due to its specific molecular structure and its potential for a wide range of applications in various fields.
Properties
Molecular Formula |
C21H21NO |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-[(3-phenoxyphenyl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C21H21NO/c1-3-8-18(9-4-1)14-15-22-17-19-10-7-13-21(16-19)23-20-11-5-2-6-12-20/h1-13,16,22H,14-15,17H2 |
InChI Key |
VXWOCJGIIONIQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


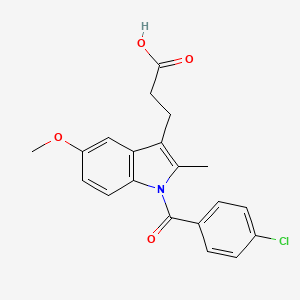
![Imidazo[1,2-b]pyridazine derivative 4](/img/structure/B10833593.png)
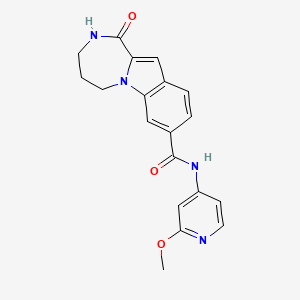

![4-[(4-Chlorophenyl)methyl]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-2,3-dihydro-1,4-benzoxazine](/img/structure/B10833623.png)
